

# Physical and chemical properties of perfluorotriphenylboron.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(pentafluorophenyl)borate*

Cat. No.: *B12749223*

[Get Quote](#)

## Perfluorotriphenylboron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Perfluorotriphenylboron, systematically named tris(pentafluorophenyl)borane and often abbreviated as  $B(C_6F_5)_3$ , is a powerful organoboron Lewis acid. Its strong electrophilicity, arising from the electron-withdrawing nature of the three pentafluorophenyl rings, coupled with significant steric bulk, makes it a versatile reagent and catalyst in a wide array of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of perfluorotriphenylboron, detailed experimental protocols for its synthesis and key applications, and visualizations of relevant chemical processes.

### Physical and Chemical Properties

Perfluorotriphenylboron is a white, crystalline solid that is thermally stable and resistant to oxidation.<sup>[1]</sup> Unlike many other strong Lewis acids, it exhibits a notable tolerance to water, although it readily forms adducts with it.<sup>[1]</sup>

### Tabulated Physical Properties

Property	Value	References
Chemical Formula	C <sub>18</sub> BF <sub>15</sub>	[1]
Molecular Weight	511.98 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	[2][3]
Melting Point	126-131 °C	[1][4]
Boiling Point	327.3 ± 42.0 °C (Predicted)	[5][6]
Density	1.7 g/cm <sup>3</sup>	[3]
Solubility	Soluble in hexane, chloroform, dichloromethane, toluene, and other polar organic solvents.	[5][7]
Vapor Pressure	0.000939 mmHg at 25 °C	[3]

## Structural and Spectroscopic Data

The molecule adopts a propeller-like structure with a trigonal planar BC<sub>3</sub> core.[1][8] The pentafluorophenyl groups are twisted out of the plane, contributing to its steric bulk.

Spectroscopic Data	Value	References
<sup>19</sup> F NMR (CDCl <sub>3</sub> , referenced to CFCl <sub>3</sub> )	δ -133.18 (d, 6F), -152.38 (t, 3F), -165.5 (m, 6F)	[9]
<sup>11</sup> B NMR (CDCl <sub>3</sub> , referenced to BF <sub>3</sub> ·Et <sub>2</sub> O)	δ 65.9 (br, s)	[9]
UV-Vis (λ <sub>max</sub> , Toluene)	306 nm	[5][6]

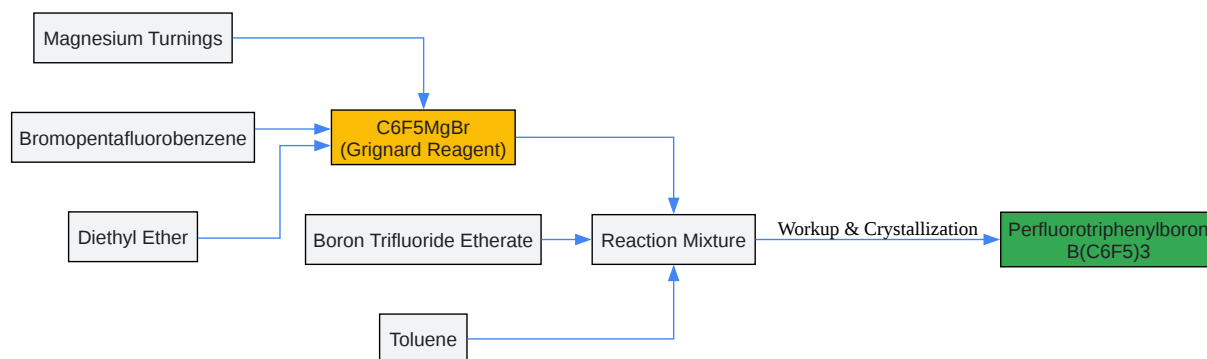
## Experimental Protocols

### Synthesis of Perfluorotriphenylboron

The most common laboratory synthesis involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide.[8]

## Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (7.2 g, 0.3 mol) in 500 mL of anhydrous diethyl ether.
- Slowly add bromopentafluorobenzene (74.1 g, 0.3 mol) dropwise to initiate the Grignard reaction. The reaction is exothermic and the mixture will become grey and turbid. Maintain a gentle reflux. After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.[2]
- In a separate flame-dried flask, dissolve boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ , 14.19 g, 0.1 mol) in 200 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.
- Transfer the prepared Grignard reagent solution to the  $\text{BF}_3 \cdot \text{OEt}_2$  solution via cannula with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Remove approximately 500 mL of the solvent under reduced pressure.
- Heat the remaining solution to approximately 100 °C for one hour, during which a glassy solid will precipitate.[2]
- Remove all volatile components under vacuum to obtain a dry, brown cake.
- Extract the product from the solid cake with warm (45 °C) hexanes (approximately 600 mL).
- Cool the hexane solution to -30 °C to induce crystallization of fine, feathery crystals of perfluorotriphenylboron.
- Due to the fine nature of the crystals, they can be difficult to filter. An alternative is to add approximately 30 mL of diethyl ether to the collection flask before filtration. This will form the more easily filterable cubic crystals of the  $(\text{Et}_2\text{O})\text{B}(\text{C}_6\text{F}_5)_3$  adduct. The ether can be removed later under vacuum if the free borane is required.[2]



[Click to download full resolution via product page](#)

Caption: Synthesis of Perfluorotriphenylboron.

## Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the identity and purity of perfluorotriphenylboron.

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of the synthesized  $B(C_6F_5)_3$  in about 0.6 mL of deuterated chloroform ( $CDCl_3$ ) or another suitable deuterated solvent in an NMR tube.
- Acquire  $^{19}F$  and  $^{11}B$  NMR spectra. For  $^{19}F$  NMR, use a standard pulse program with proton decoupling. For  $^{11}B$  NMR, a proton-decoupled spectrum is also standard.
- Reference the spectra appropriately.  $^{19}F$  NMR spectra are typically referenced externally to  $CFCl_3$  ( $\delta = 0$  ppm).  $^{11}B$  NMR spectra are referenced to an external standard of  $BF_3 \cdot OEt_2$  ( $\delta = 0$  ppm).<sup>[9]</sup>

- The  $^{19}\text{F}$  NMR spectrum should show three distinct signals corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl rings. The  $^{11}\text{B}$  NMR spectrum should exhibit a single broad resonance characteristic of a three-coordinate boron atom.[9]

## Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

General Procedure:

- Grow suitable single crystals of  $\text{B}(\text{C}_6\text{F}_5)_3$  by slow evaporation of a saturated solution in a suitable solvent like hexane or by slow cooling of a hot, saturated solution.
- Select a well-formed, defect-free crystal and mount it on a goniometer head.
- The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
- An X-ray beam (commonly Mo  $\text{K}\alpha$  or Cu  $\text{K}\alpha$  radiation) is directed at the crystal.
- The crystal is rotated, and the diffraction pattern is collected by a detector.
- The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined to obtain the final atomic coordinates and geometric parameters.[10]

## Chemical Reactivity and Applications

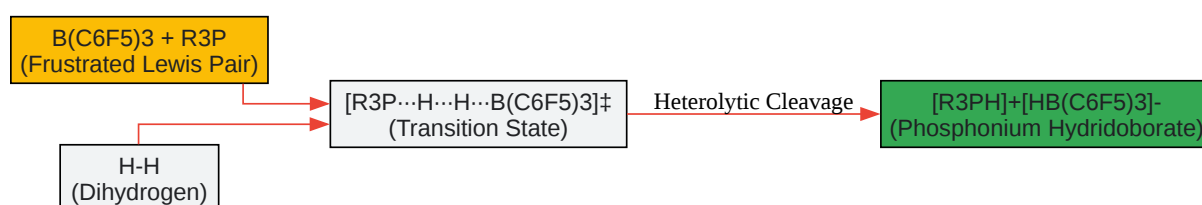
Perfluorotriphenylboron's strong Lewis acidity dictates its chemical reactivity, making it a prominent catalyst in various organic transformations.

## Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines,  $\text{B}(\text{C}_6\text{F}_5)_3$  forms "Frustrated Lewis Pairs" (FLPs). These pairs are unable to form a classical donor-acceptor adduct due to steric hindrance, and this "frustration" allows them to activate small molecules like dihydrogen ( $\text{H}_2$ ), which is central to metal-free hydrogenation catalysis.[3]

### Mechanism of H<sub>2</sub> Activation by a B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>/Phosphine FLP:

The activation of H<sub>2</sub> by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis acidic boron atom interacts with the  $\sigma$ -bonding electrons of the H<sub>2</sub> molecule, while the Lewis basic phosphine attacks one of the hydrogen atoms. This concerted process leads to the formation of a phosphonium cation and a hydridoborate anion.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: H<sub>2</sub> Activation by a Frustrated Lewis Pair.

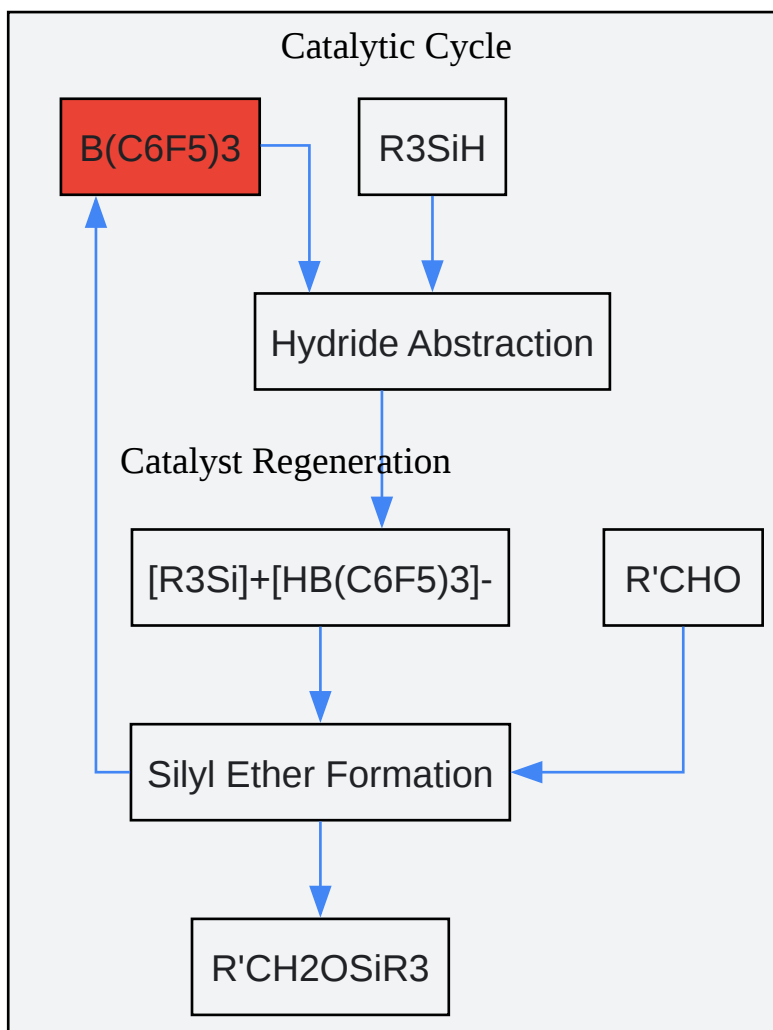
## Catalysis of Hydrosilylation Reactions

B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is an effective catalyst for the hydrosilylation of various functional groups, including aldehydes, ketones, and imines, using silanes as the reducing agent.<sup>[11][12]</sup>

### Experimental Protocol for the Hydrosilylation of Benzaldehyde:

- To a solution of benzaldehyde (1 equivalent) in an anhydrous, non-coordinating solvent such as toluene or dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)boron (typically 1-5 mol%).
- To this mixture, add the silane (e.g., triethylsilane or phenylsilane, 1.1-1.5 equivalents) dropwise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is typically quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure.
- The resulting silyl ether can be purified by distillation or column chromatography. If the corresponding alcohol is desired, the silyl ether can be deprotected using standard methods (e.g., treatment with acid or a fluoride source).<sup>[11]</sup>



[Click to download full resolution via product page](#)

Caption: Catalytic Cycle for Hydrosilylation.

## Conclusion

Perfluorotriphenylboron is a uniquely powerful and versatile Lewis acid with significant applications in modern chemistry. Its robust nature and high reactivity have established it as a cornerstone in areas such as frustrated Lewis pair chemistry and metal-free catalysis. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly within the fields of organic synthesis and drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Article | ChemSpider Synthetic Pages [[cssp.chemspider.com](https://cssp.chemspider.com/)]
- 3. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
- 4. Activation of H<sub>2</sub> by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> - Chemical Communications (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org/)]
- 5. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 6. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
- 7. [chm.bris.ac.uk](https://chm.bris.ac.uk/) [[chm.bris.ac.uk](https://chm.bris.ac.uk/)]
- 8. [polymer.chem.cmu.edu](https://polymer.chem.cmu.edu/) [[polymer.chem.cmu.edu](https://polymer.chem.cmu.edu/)]
- 9. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 10. Single-crystal X-ray Diffraction [[serc.carleton.edu](https://serc.carleton.edu/)]
- 11. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
- 12. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Physical and chemical properties of perfluorotriphenylboron.]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b12749223#physical-and-chemical-properties-of-perfluorotriphenylboron>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)